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molecular formula C9H7ClN2S B8451540 4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine

Cat. No. B8451540
M. Wt: 210.68 g/mol
InChI Key: QBWQYBQONWRVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340554B2

Procedure details

A 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was charged with commercially available 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.5 g, 6.01 mmol, 1.00 equiv), cyclopropylboronic acid (1.2 g, 13.97 mmol, 2.30 equiv), sodium carbonate (2.16 g, 20.38 mmol, 3.40 equiv), PPh3 (552 mg, 2.10 mmol, 0.35 equiv), Pd(OAc)2 (162 mg, 0.72 mmol, 0.12 equiv), water (7.5 mL) and methylbenzene (22.5 mL). The resulting solution was stirred overnight at 110° C. in an oil bath. The resulting solution was diluted with 50 mL of water. The resulting solution was extracted with 3×100 mL of dichloromethane and the organic layers combined. The resulting mixture was washed with 3×200 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:15-1:5). This resulted in 400 mg (32%) of 4-chloro-6-cyclopropylthieno[2,3-d]pyrimidine as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:11][C:5]2[N:6]=[CH:7][N:8]=[C:9]([Cl:10])[C:4]=2[CH:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O.CC([O-])=O.CC([O-])=O.[Pd+2].CC1C=CC=CC=1>[Cl:10][C:9]1[C:4]2[CH:3]=[C:2]([CH:12]3[CH2:14][CH2:13]3)[S:11][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC2=C(N=CN=C2Cl)S1
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
2.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
552 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
162 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Name
Quantity
22.5 mL
Type
solvent
Smiles
CC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 110° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×100 mL of dichloromethane
WASH
Type
WASH
Details
The resulting mixture was washed with 3×200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 400 mg (32%) of 4-chloro-6-cyclopropylthieno[2,3-d]pyrimidine as a yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C2=C(N=CN1)SC(=C2)C2CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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